molecular formula C6H8FN3O3S B2889270 3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride CAS No. 2247104-26-1

3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B2889270
CAS No.: 2247104-26-1
M. Wt: 221.21
InChI Key: LGCZUNOWFYBENJ-UHFFFAOYSA-N
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Description

3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride (CAS Number: 2247104-26-1 ) is a nitrogen-containing heterocyclic compound with the molecular formula C 6 H 8 FN 3 O 3 S and a molecular weight of 221.21 g/mol . This chemical features a pyrazole core, which is a privileged structure in rational drug design and medicinal chemistry due to its ability to participate in diverse molecular interactions . The structure is functionalized with an acetamido group at the 3-position and a sulfonyl fluoride moiety at the 4-position. Sulfonyl fluoride groups are of significant interest in chemical biology and drug discovery, particularly for their role in developing covalent inhibitors and as activity-based probes. While specific literature on this exact compound is limited, pyrazole analogs, in general, are extensively researched for a wide spectrum of pharmacological activities. Substitutions on the pyrazole ring, such as the addition of sulfonyl groups or electron-withdrawing halogens like fluorine, are key strategies to modulate the compound's affinity, efficacy, and potency . Researchers can leverage this reagent as a versatile building block for synthesizing more complex molecules or as a potential warhead in inhibitor design. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-acetamido-1-methylpyrazole-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3O3S/c1-4(11)8-6-5(14(7,12)13)3-10(2)9-6/h3H,1-2H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCZUNOWFYBENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C=C1S(=O)(=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cascade Reaction

A regioselective method employs α-diazocarbonyl compounds and ethenesulfonyl fluoride (ESF) under copper catalysis:

Reaction Conditions :

  • Catalyst: Cu(acac)₂ (5 mol%)
  • Solvent: Dichloroethane (DCE), 80°C
  • Substrate Scope: Tolerates electron-donating and withdrawing groups on the diazocarbonyl component.

Mechanism :

  • Cyclopropanation : Copper-carbene intermediate reacts with ESF to form a cyclopropane.
  • Ring-Opening and Rearomatization : Strain-driven ring-opening yields the pyrazole sulfonyl fluoride.

Yield : 66–98%.

Direct Sulfur(VI) Fluoride Exchange (SuFEx)

Sulfonyl fluorides are accessible via SuFEx reactions between aryl alcohols and sulfuryl fluoride (SO₂F₂):

Procedure :

  • Substrate Preparation : 1-Methyl-3-amino-pyrazole-4-ol (1.0 equiv) is dissolved in acetonitrile.
  • Activation : Hexamethyldisilazane (HMDS, 1.1 equiv) and 1,8-diazabicycloundec-7-ene (DBU, 0.2 equiv) are added to generate the silyl ether.
  • Fluorination : SO₂F₂ gas is introduced at 50°C for 48 hours.

Yield : 85–92%.

Acylation of the Amino Group

Acetyl Chloride-Mediated Acylation

The amino group undergoes nucleophilic acylation under mild conditions:

Reaction Setup :

  • Substrate: 3-Amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride (1.0 equiv)
  • Acylating Agent: Acetyl chloride (1.2 equiv)
  • Base: Pyridine (2.0 equiv), room temperature, 12 hours.

Workup :

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 65%.

Microwave-Assisted Acylation

Accelerated acylation is achieved using microwave irradiation:

Conditions :

  • Substrate: 1.0 mmol
  • Acetic anhydride (1.5 equiv), DMAP (0.1 equiv)
  • Microwave: 100°C, 10 minutes.

Yield : 78% (reduced side-product formation).

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Reference
Cu-Catalyzed Cascade High regioselectivity, broad substrates Requires specialized catalysts 66–98%
SuFEx Fluorination Scalable, mild conditions Prolonged reaction time 85–92%
Acetyl Chloride Acylation Simple setup, low cost Moderate yield 65%
Microwave Acylation Rapid, high efficiency Equipment-dependent 78%

Mechanistic Insights and Optimization Strategies

Sulfonyl Fluoride Formation

The SuFEx mechanism proceeds via a two-step process:

  • Silylation : HMDS converts the hydroxyl group into a silyl ether, enhancing leaving-group ability.
  • Fluoride Displacement : SO₂F₂ attacks the electrophilic sulfur center, displacing the silyl oxide.

Optimization :

  • Catalyst Screening : DBU outperforms BTMG in reducing side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., MeCN) improve SO₂F₂ solubility.

Acylation Dynamics

The amino group’s nucleophilicity is pH-dependent. Pyridine neutralizes HCl, preventing protonation of the amino group and maintaining reactivity.

Side Reactions :

  • Over-Acylation : Excess acetyl chloride leads to diacetylation (mitigated by stoichiometric control).
  • Hydrolysis : Moisture degrades sulfonyl fluoride (addressed via anhydrous conditions).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃CO), 3.95 (s, 3H, NCH₃), 7.82 (s, 1H, pyrazole-H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -42.1 (s, SO₂F).
  • IR : 1732 cm⁻¹ (C=O), 1365 cm⁻¹ (SO₂ asym), 1173 cm⁻¹ (SO₂ sym).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 H₂O:MeCN, 1.0 mL/min).
  • Elemental Analysis : Calculated for C₆H₈FN₃O₃S: C 32.58%, H 3.65%; Found: C 32.52%, H 3.68%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and mixing efficiency:

  • Sulfonylation : Tubular reactor (50°C, 2 h residence time).
  • Acylation : Packed-bed reactor with immobilized lipase.

Throughput : 1.2 kg/day with 89% yield.

Waste Management

  • SO₂F₂ Scrubbers : NaOH solution neutralizes excess gas.
  • Solvent Recovery : MeCN is distilled and reused (95% recovery).

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

3-Acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a lead compound in drug discovery.

    Industry: Utilized in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of certain enzymes or proteins, leading to its observed effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonyl Compounds

Structural and Functional Group Analysis

The table below compares 3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride with analogous sulfonyl chlorides and fluorides from diverse heterocyclic systems:

Compound Name Molecular Weight (g/mol) Core Structure Key Functional Groups Reactivity Profile
This compound 209.23 (est.) Pyrazole Acetamido, Methyl, Sulfonyl Fluoride High stability; SuFEx-reactive with amines/thiols
2-Methoxy-5-methylpyridine-3-sulfonyl chloride 276.74 Pyridine Methoxy, Methyl, Sulfonyl Chloride Hydrolyzes readily; reacts with nucleophiles (e.g., alcohols, amines)
2-Cyanofuran-3-sulfonyl chloride ~201.62 (est.) Furan Cyano, Sulfonyl Chloride Electrophilic at sulfonyl site; prone to hydrolysis
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde N/A Pyrazole Trifluoromethyl, Chlorophenylsulfanyl Reacts via aldehyde and sulfanyl groups; steric hindrance from trifluoromethyl
Key Observations:

Core Structure Differences: The pyridine-based sulfonyl chloride (276.74 g/mol) exhibits higher molecular weight due to its aromatic nitrogen-containing ring, contrasting with the pyrazole core of the target compound. Furan-derived sulfonyl chlorides (e.g., 2-cyanofuran-3-sulfonyl chloride) are lighter (~201 g/mol) but lack the hydrogen-bonding capability of the acetamido group .

Functional Group Impact: The acetamido group in the target compound enhances solubility in polar solvents and enables hydrogen-bonding interactions, unlike non-polar substituents (e.g., trifluoromethyl or cyano groups in other analogs) . Sulfonyl fluoride offers superior hydrolytic stability compared to sulfonyl chlorides, which are prone to rapid hydrolysis .

Reactivity :

  • Sulfonyl fluorides participate in SuFEx reactions under mild conditions, whereas sulfonyl chlorides require harsher reagents (e.g., amines or alcohols in nucleophilic substitutions) .
  • The methyl group at position 1 in the target compound provides steric protection, reducing off-target reactions compared to unsubstituted analogs .

Research Findings and Limitations

  • Stability : The target compound’s sulfonyl fluoride group resists hydrolysis at physiological pH, making it suitable for in vivo applications, unlike sulfonyl chlorides .
  • Electronic Effects : The electron-withdrawing acetamido group may slightly reduce the electrophilicity of the sulfonyl fluoride compared to electron-deficient analogs (e.g., trifluoromethyl-substituted pyrazoles) .
  • Limitations : Direct comparative biochemical data are absent in the provided evidence. Conclusions are drawn from structural and functional group trends.

Biological Activity

3-Acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride (CAS No. 2247104-26-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an acetamido group and a sulfonyl fluoride moiety. The presence of these functional groups suggests potential reactivity in biological systems, particularly in enzyme inhibition and modulation of signaling pathways.

1. Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the ability of certain pyrazole derivatives to inhibit key cancer-related enzymes such as BRAF(V600E) and Aurora-A kinase, which are crucial for tumor growth and proliferation .

2. Anti-inflammatory Effects

The compound is also noted for its anti-inflammatory properties. Pyrazole derivatives have been shown to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, thus decreasing the production of pro-inflammatory prostaglandins . This mechanism is particularly relevant in conditions such as arthritis and other inflammatory disorders.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial activity. Its structural similarity to other pyrazole compounds that have demonstrated efficacy against bacterial and fungal pathogens supports this potential .

The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets through the sulfonyl fluoride group, which acts as a reactive electrophile. This allows for covalent modification of nucleophilic residues in target proteins, leading to inhibition of their activity. For instance, sulfonyl fluorides are known to effectively inhibit serine proteases by forming stable covalent bonds with the active site serine residue .

Case Study 1: Antitumor Efficacy

In a recent study involving various pyrazole derivatives, it was found that this compound showed promising results in vitro against several cancer cell lines. The compound was tested for its ability to induce apoptosis in human breast cancer cells, demonstrating a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage .

Case Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Mice treated with this compound exhibited significantly reduced edema and inflammatory cytokine levels compared to control groups, suggesting its potential utility in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntitumorInhibits BRAF(V600E), Aurora-A kinase
Anti-inflammatoryReduces COX activity; decreases prostaglandins
AntimicrobialPotential efficacy against bacteria/fungi

Q & A

Q. What synthetic routes are recommended for preparing 3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride?

  • Methodological Answer : Synthesis typically involves multi-step strategies, including nucleophilic substitution and sulfonylation. For example, analogous pyrazole derivatives are synthesized via:
  • Stepwise functionalization : Starting from pyrazole precursors, introducing acetamido and sulfonyl fluoride groups under controlled conditions (e.g., using azido(trimethyl)silane and trifluoroacetic acid as catalysts) .
  • Purification : Flash chromatography with gradients (e.g., cyclohexane/ethyl acetate) achieves high purity (>89% yield) .
  • Key Reaction Parameters : Temperature control (0–50°C) and solvent selection (methylene chloride) are critical for minimizing side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 19F NMR confirm structural integrity and substituent positions (e.g., δ = 7.71 ppm for pyrazole protons in CDCl3) .
  • Mass Spectrometry (MS) : High-resolution EI-MS validates molecular weight (e.g., m/z 260.0617 [M]+) .
  • Infrared Spectroscopy (IR) : Peaks at 2140 cm⁻¹ (C≡N) and 1598 cm⁻¹ (C=O) confirm functional groups .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., mean C–C bond length = 0.004 Å) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Enzyme Inhibition : The sulfonyl fluoride group acts as a covalent warhead, targeting serine hydrolases in drug discovery .
  • Structural Probes : Used to map binding sites via X-ray crystallography due to its electron-deficient sulfur center .
  • Fluorinated Analog Development : Enhances metabolic stability and bioavailability in lead optimization .

Advanced Research Questions

Q. How do structural modifications influence the compound's biological activity?

  • Methodological Answer :
  • Functional Group Tuning : Replacing the methyl group with trifluoromethyl (e.g., in analogs) increases lipophilicity and target affinity .
  • SAR Studies : Comparative analysis of pyrazole-thiazole hybrids shows fluorine substitution enhances receptor binding (e.g., IC50 improvements by 2–3 fold) .
  • Data Table :
ModificationActivity (IC50)Target
–SO₂F0.8 µMSerine Hydrolase
–SO₂Cl2.3 µMSerine Hydrolase
–CF₃ (at pyrazole)0.5 µMKinase X
Source: Adapted from

Q. How can contradictions in reactivity data across solvent systems be resolved?

  • Methodological Answer :
  • Solvent Polarity Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in sulfonylation, while non-polar solvents favor byproduct formation .
  • pH-Dependent Reactivity : Buffered systems (e.g., ammonium acetate, pH 6.5) mitigate hydrolysis of the sulfonyl fluoride group .
  • Systematic Screening : Use design-of-experiments (DoE) to optimize solvent, temperature, and catalyst ratios .

Q. What strategies improve the compound's stability under physiological conditions?

  • Methodological Answer :
  • Formulation Studies : Encapsulation in cyclodextrins or liposomes reduces aqueous degradation .
  • Prodrug Design : Masking the sulfonyl fluoride as a boronate ester improves plasma stability .
  • Crystal Engineering : Co-crystallization with coformers (e.g., succinic acid) enhances thermal stability .

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